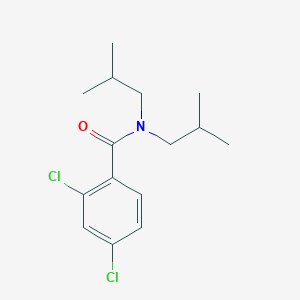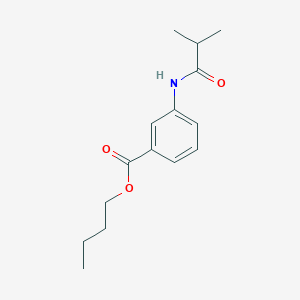![molecular formula C17H18ClN3O5S B4713607 N-{4-[(butylamino)sulfonyl]phenyl}-2-chloro-5-nitrobenzamide](/img/structure/B4713607.png)
N-{4-[(butylamino)sulfonyl]phenyl}-2-chloro-5-nitrobenzamide
Overview
Description
N-{4-[(butylamino)sulfonyl]phenyl}-2-chloro-5-nitrobenzamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its various biological activities. This compound was first synthesized in 2000 by the pharmaceutical company Bayer AG and has since been used in numerous studies to investigate its mechanism of action and potential therapeutic applications.
Mechanism of Action
BAY 11-7082 works by inhibiting the activity of IκB kinase (IKK), a protein kinase that phosphorylates IκB, leading to its degradation and subsequent activation of NF-κB. By inhibiting IKK, BAY 11-7082 prevents the activation of NF-κB and the subsequent expression of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects
BAY 11-7082 has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to inhibit the proliferation and migration of cancer cells. Additionally, BAY 11-7082 has been shown to reduce the expression of anti-apoptotic proteins such as Bcl-2 and to induce the expression of pro-apoptotic proteins such as Bax, leading to apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of BAY 11-7082 is its specificity for IKK, which makes it a valuable tool for studying the role of NF-κB in various biological processes. However, BAY 11-7082 has also been found to have off-target effects on other proteins, which can complicate the interpretation of experimental results. Additionally, BAY 11-7082 has poor solubility in water, which can make it difficult to use in certain experimental systems.
Future Directions
There are several future directions for research involving BAY 11-7082. One area of interest is the development of more potent and selective inhibitors of IKK that can be used in clinical settings. Another area of research is the investigation of the role of NF-κB in various diseases, including inflammatory disorders and cancer. Finally, the use of BAY 11-7082 as a tool for studying the mechanisms of action of other drugs and compounds is an area of ongoing research.
Conclusion
BAY 11-7082 is a small molecule inhibitor that has been extensively studied for its anti-inflammatory and anti-cancer properties. Its mechanism of action involves the inhibition of IKK and subsequent inhibition of NF-κB activity. While BAY 11-7082 has several advantages as a research tool, it also has limitations that must be taken into account. Ongoing research is focused on developing more potent and selective inhibitors of IKK and investigating the role of NF-κB in various diseases.
Scientific Research Applications
BAY 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation and cancer progression. This compound has also been found to induce apoptosis in cancer cells and sensitize them to chemotherapy drugs.
properties
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]-2-chloro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O5S/c1-2-3-10-19-27(25,26)14-7-4-12(5-8-14)20-17(22)15-11-13(21(23)24)6-9-16(15)18/h4-9,11,19H,2-3,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCUOTLLLVUMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B4713532.png)
![3-(2-furyl)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B4713539.png)
![3-{[(6-methoxy-6-oxohexyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4713541.png)
![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4713553.png)
![N-(3-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4713563.png)
![2-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4713569.png)
![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B4713577.png)
![N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4713584.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4713587.png)
![4-{3-[2-(4-chlorophenyl)-2-cyanovinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzamide](/img/structure/B4713593.png)

![3-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B4713614.png)
